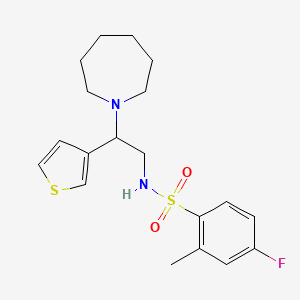
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25FN2O2S2 and its molecular weight is 396.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPases), which play crucial roles in cellular signaling and regulation.
Chemical Structure
The compound can be represented with the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Weight | 345.43 g/mol |
| Molecular Formula | C14H18F N2O2S |
| Structural Representation | Chemical Structure |
This compound primarily acts as an inhibitor of PTPases. By inhibiting these enzymes, it may influence various cellular processes, including:
- Cell Growth Regulation : PTPases are involved in the regulation of cell growth and differentiation. Inhibition can lead to altered cell proliferation.
- Signal Transduction : The compound may impact signaling pathways critical for cellular communication and response to external stimuli.
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Given its role in inhibiting PTPases, it may be effective in treating cancers where PTPase activity is dysregulated.
- Autoimmune Disorders : By modulating immune responses through PTPase inhibition, it might offer benefits in autoimmune conditions.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds that share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Isopropylbenzenesulfonamide | Sulfonamide with isopropyl group | General antibacterial activity |
| 1-Azepan-1-Yl-2-Thiophenecarboxylic Acid | Azepane with thiophene | Potential anti-inflammatory properties |
| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Amino-substituted sulfonamide | Anticancer activity via PTPase inhibition |
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that modifications to the azepane structure can enhance potency against specific targets, such as glycine transporter 1 (GlyT1) inhibitors, where azepane substitution resulted in increased efficacy compared to traditional structures .
Pharmacokinetic Profiles
Pharmacokinetic studies suggest favorable brain-plasma ratios for select sulfonamides, indicating potential central nervous system (CNS) penetration. This feature is critical for compounds intended for neurological applications .
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2S2/c1-15-12-17(20)6-7-19(15)26(23,24)21-13-18(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWFFAQMIZSJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













